3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butylphenyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)sulfonyl]-1H-benzimidazole, leading to the formation of the desired imidazo[2,1-b][1,3]thiazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced properties such as stability and solubility.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]-imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazole carboxamide derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide stands out due to the presence of the tert-butylphenyl group, which enhances its stability and lipophilicity. This unique structural feature contributes to its improved biological activity and potential for various applications in medicinal chemistry and industry .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S.BrH/c1-15(2,3)12-6-4-11(5-7-12)13-10-18-14-16-8-9-17(13)14;/h4-7,10H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQJLPXFPRDNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC3=NCCN23.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.